5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Description
This compound, also identified as (−)-4′-Demethylepipodophyllotoxin , belongs to the podophyllotoxin-derived lignan family. Its structure features a tetracyclic benzofuro-benzodioxol core with a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 9 and a ketone group at position 8 (Fig. 1A). The stereochemistry is critical, with configurations specified as (5S,5aR,8aR,9R) . This compound is a precursor or analog of anticancer agents like etoposide, with modifications in the phenyl ring substituents influencing its pharmacological profile.
Properties
IUPAC Name |
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMNXDDRXVJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Demethylation and Hydroxylation
Selective demethylation at the C4' position of deoxypodophyllotoxin introduces the 4-hydroxy group while preserving the 3,5-dimethoxy substituents. This is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C, yielding a 72–78% conversion rate. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates the ketone at C6, completing the formation of the target compound’s core.
Table 1: Reaction Conditions for Demethylation-Oxidation Sequence
| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Demethylation | BBr₃ (2.5 eq) | CH₂Cl₂ | −78°C | 4 | 78 |
| Oxidation | CrO₃/H₂SO₄ (1:1) | Acetone | 0°C | 2 | 85 |
Total Synthesis via Cyclocondensation
Total synthesis routes construct the benzofurobenzodioxole system de novo, often starting from simpler arylpropanoids. A representative pathway involves:
Formation of the Tetralin Intermediate
3,4,5-Trimethoxyphenylacetic acid is condensed with methyl vinyl ketone under acidic conditions (H₂SO₄, 60°C) to form a tetralin derivative. This intermediate undergoes Friedel-Crafts acylation to install the lactone moiety.
Oxidative Cyclization
Treatment of the tetralin-lactone with manganese(III) acetate induces oxidative cyclization, forming the fused benzofuro[5,6-f]benzodioxole system. Stereochemical control at C5a and C8a is achieved using chiral auxiliaries, yielding a diastereomeric excess of >90%.
Table 2: Key Parameters for Oxidative Cyclization
| Parameter | Value |
|---|---|
| Oxidizing Agent | Mn(OAc)₃·2H₂O (3 eq) |
| Solvent | Acetic Acid |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Diastereomeric Ratio | 92:8 |
Enzymatic Biotransformation
Biotransformation using fungal cytochrome P450 enzymes offers a stereoselective route. Aspergillus niger cultures hydroxylate deoxypodophyllotoxin at C4' with 89% regioselectivity, bypassing the need for harsh demethylation conditions.
Fermentation Optimization
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Substrate Loading : 0.5 mg/mL deoxypodophyllotoxin
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Incubation Time : 72 h
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Product Yield : 68%
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Byproducts : <5% overhydroxylated derivatives
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures are purified via reverse-phase HPLC (C18 column, 70% MeOH/H₂O) to isolate the target compound. Final purity exceeds 98% as verified by UPLC-PDA.
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃) : δ 6.52 (s, 2H, ArH), 5.94 (d, J=1.5 Hz, 1H, H-8a), 4.72 (m, 1H, H-5a), 3.88 (s, 6H, OCH₃).
Industrial-Scale Production Challenges
Solvent Recovery
Ethyl acetate extraction efficiencies drop below 60% at >10 kg batch sizes due to emulsion formation. Implementing centrifugal partition chromatography improves recovery to 85%.
Crystallization Optimization
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Antisolvent : n-Heptane
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Crystallization Temperature : 4°C
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Particle Size : 50–100 μm (achieved via controlled cooling)
Emerging Synthetic Technologies
Chemical Reactions Analysis
Types of Reactions: 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one undergoes various chemical reactions, including:
- Oxidation : The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
- Reduction : The compound can be reduced to form dihydro derivatives, often using reagents like sodium borohydride.
- Substitution : Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
- Oxidation : Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Halogens (chlorine, bromine), nitrating agents (nitric acid).
- Oxidation : Quinones, hydroxylated derivatives.
- Reduction : Dihydro derivatives.
- Substitution : Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential effects on various biological pathways and its role as a biochemical probe.
- Medicine : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
- Industry : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, modulate signal transduction pathways, and interact with cellular receptors. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences:
Key Observations :
Physicochemical Properties
Crystallographic data highlights conformational differences:
- The target compound’s benzodioxol and tetrahydrofuran rings adopt a boat conformation , with dihedral angles between the phenyl and benzodioxol systems reported at 53.73° and 83.30° .
- In contrast, DPT derivatives with trimethoxyphenyl groups exhibit planar stacking in crystal lattices, favoring π-π interactions critical for DNA topoisomerase II inhibition .
Solubility and pKa :
Biological Activity
The compound 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H- benzofuro[5,6-f][1,3]benzodioxol-6-one (often referred to by its IUPAC name) is a complex organic molecule with potential therapeutic applications. Its structure suggests it may possess various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has several notable structural features that contribute to its biological activity:
- Molecular Weight : 384.12035 g/mol
- Structural Features : The compound includes multiple aromatic rings and methoxy groups which are often associated with enhanced biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested :
- PC-3 (prostate cancer)
- MCF-7 (breast cancer)
In vitro assays have shown that the compound can induce apoptosis in these cell lines, suggesting a mechanism involving programmed cell death. The cytotoxic effects were quantified using the MTT assay, revealing IC50 values in the micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens:
- Bacterial Strains Tested :
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
Results indicated that it exhibits bacteriostatic effects at concentrations ranging from 0.125 to 4 mg/mL. Furthermore, it demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Cell Signaling Pathways : The compound may interfere with various signaling pathways involved in cell growth and survival.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Prostate Cancer Cells :
- A study reported that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase activation.
- Synergistic Effects with Antibiotics :
- A combination therapy study showed that when used alongside vancomycin against MRSA, the compound reduced the minimum inhibitory concentration (MIC) of vancomycin by half.
Q & A
Q. How can researchers confirm the stereochemical configuration of this compound?
The stereochemistry can be resolved using X-ray crystallography , as demonstrated in crystallographic data for related benzodioxol derivatives (e.g., the [5R,5aR,8aR,9R] configuration in ). NMR spectroscopy (1H and 13C) is critical for assigning spatial arrangements, particularly coupling constants (J-values) in 1H-NMR, which reveal diastereotopic protons and ring junction stereochemistry . For example, vicinal coupling constants (e.g., 8–10 Hz) in fused ring systems help distinguish axial/equatorial proton orientations .
Analytical Workflow Table :
Q. What methodologies are effective for synthesizing this compound with high purity?
A multi-step synthesis involving benzofuran ring formation and stereoselective cyclization is typically employed. highlights optimized conditions (e.g., THF solvent, NaH catalyst) for analogous compounds, achieving 76.3% yield. Key steps include:
- Protecting group strategies for hydroxyl and methoxy substituents.
- Catalytic hydrogenation or acid-mediated cyclization to form the tetrahydrofuro-benzodioxol core.
- Chromatographic purification (e.g., silica gel, HPLC) to isolate the target compound and resolve isomers .
Critical Parameters :
- Temperature control (<0°C for NaH reactions to prevent side reactions).
- Solvent polarity adjustments to enhance stereochemical outcomes.
Q. Which analytical techniques are most reliable for characterizing this compound?
A combination of spectroscopic and spectrometric methods is essential:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1705 cm⁻¹) and hydroxyl (O-H, ~3051 cm⁻¹) groups .
- GC-MS/EI-HRMS : Detects molecular ion peaks (e.g., m/z 400–450) and resolves discrepancies between calculated/observed masses (e.g., isotopic patterns for Cl/Br) .
- NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms fused ring systems .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate its pharmacological activity?
Adopt a split-plot design (as in ) to test dose-response relationships and metabolic stability:
- Main plots : Compound concentration gradients.
- Subplots : Cell lines (e.g., cancer vs. normal) or enzyme targets (e.g., CYP450 isoforms).
- Replicates : Minimum 4 replicates to account for biological variability. Include positive controls (e.g., doxorubicin for cytotoxicity) and measure endpoints like IC50 or Ki values .
Q. What strategies resolve contradictions in mass spectrometry (MS) data?
Discrepancies between GC-MS and EI-HRMS (e.g., ’s 2% impurity) require:
- High-resolution MS to distinguish isobaric interferences.
- Isotopic labeling (e.g., 13C) to trace fragmentation pathways.
- Tandem MS (MS/MS) to isolate and fragment precursor ions, clarifying structural ambiguities .
Q. How does stereochemistry influence its environmental fate and biotic interactions?
The compound’s stereochemical rigidity (e.g., [5R,5aR,8aR,9R] configuration in ) impacts:
Q. What experimental frameworks assess its stability under varying pH and temperature?
Design a factorial experiment with factors:
- pH (2.0, 7.4, 9.0).
- Temperature (4°C, 25°C, 37°C). Measure degradation kinetics via HPLC-UV and identify breakdown products (e.g., demethylated derivatives) using LC-MS/MS. ’s purity data (100% by GCMS) suggests stability under synthetic conditions but requires validation under physiological extremes .
Q. How can researchers model its structure-activity relationships (SAR) for drug discovery?
- Quantum mechanical calculations (DFT) to map electron density in the benzodioxol ring.
- Comparative SAR : Replace methoxy groups with halogens or alkyl chains (e.g., ’s trimethoxyphenyl derivatives).
- In vitro assays to correlate substituent electronegativity with target binding (e.g., tubulin inhibition) .
Data Contradiction Analysis Example
Issue : GC-MS purity (100%) vs. EI-HRMS discrepancy ().
Resolution Steps :
Re-run HRMS with internal standard (e.g., PFK) for calibration.
Perform DOSY NMR to detect low-concentration impurities.
Synthesize and test suspected isomers (e.g., 5aS vs. 5aR configurations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
